Cas no 1567009-03-3 (5-(4-methyl-1H-pyrazol-1-yl)thiophene-2-carbaldehyde)

5-(4-Methyl-1H-pyrazol-1-yl)thiophene-2-carbaldehyde is a heterocyclic aldehyde compound featuring a thiophene core substituted with a 4-methylpyrazole moiety and a formyl group. This structure makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. The presence of both pyrazole and thiophene rings enhances its reactivity, enabling applications in cross-coupling reactions, cyclizations, and as a precursor for Schiff base formation. Its well-defined molecular architecture ensures consistent performance in synthetic pathways, while the aldehyde group offers a convenient handle for further functionalization. The compound is typically characterized by high purity and stability under standard handling conditions.
5-(4-methyl-1H-pyrazol-1-yl)thiophene-2-carbaldehyde structure
1567009-03-3 structure
Product name:5-(4-methyl-1H-pyrazol-1-yl)thiophene-2-carbaldehyde
CAS No:1567009-03-3
MF:C9H8N2OS
MW:192.237620353699
CID:5936720
PubChem ID:104366862

5-(4-methyl-1H-pyrazol-1-yl)thiophene-2-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-Thiophenecarboxaldehyde, 5-(4-methyl-1H-pyrazol-1-yl)-
    • 5-(4-methyl-1H-pyrazol-1-yl)thiophene-2-carbaldehyde
    • 1567009-03-3
    • EN300-1293358
    • Inchi: 1S/C9H8N2OS/c1-7-4-10-11(5-7)9-3-2-8(6-12)13-9/h2-6H,1H3
    • InChI Key: IGDQEFHRQSIHKY-UHFFFAOYSA-N
    • SMILES: C1(C=O)SC(N2C=C(C)C=N2)=CC=1

Computed Properties

  • Exact Mass: 192.03573406g/mol
  • Monoisotopic Mass: 192.03573406g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 200
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 63.1Ų
  • XLogP3: 2.1

Experimental Properties

  • Density: 1.30±0.1 g/cm3(Predicted)
  • Boiling Point: 360.5±32.0 °C(Predicted)
  • pka: 1.23±0.19(Predicted)

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Enamine
EN300-1293358-100mg
5-(4-methyl-1H-pyrazol-1-yl)thiophene-2-carbaldehyde
1567009-03-3
100mg
$490.0 2023-09-30
Enamine
EN300-1293358-0.5g
5-(4-methyl-1H-pyrazol-1-yl)thiophene-2-carbaldehyde
1567009-03-3
0.5g
$877.0 2023-06-06
Enamine
EN300-1293358-1000mg
5-(4-methyl-1H-pyrazol-1-yl)thiophene-2-carbaldehyde
1567009-03-3
1000mg
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Enamine
EN300-1293358-0.1g
5-(4-methyl-1H-pyrazol-1-yl)thiophene-2-carbaldehyde
1567009-03-3
0.1g
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5-(4-methyl-1H-pyrazol-1-yl)thiophene-2-carbaldehyde
1567009-03-3
1g
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EN300-1293358-250mg
5-(4-methyl-1H-pyrazol-1-yl)thiophene-2-carbaldehyde
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EN300-1293358-10.0g
5-(4-methyl-1H-pyrazol-1-yl)thiophene-2-carbaldehyde
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EN300-1293358-0.25g
5-(4-methyl-1H-pyrazol-1-yl)thiophene-2-carbaldehyde
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5-(4-methyl-1H-pyrazol-1-yl)thiophene-2-carbaldehyde
1567009-03-3
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Additional information on 5-(4-methyl-1H-pyrazol-1-yl)thiophene-2-carbaldehyde

5-(4-methyl-1H-pyrazol-1-yl)thiophene-2-carbaldehyde (CAS No. 1567009-03-3): A Comprehensive Overview

5-(4-methyl-1H-pyrazol-1-yl)thiophene-2-carbaldehyde (CAS No. 1567009-03-3) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, characterized by its unique structural features, has shown promise in various applications, including as a building block for the synthesis of bioactive molecules and as a functional material in electronic devices.

The chemical structure of 5-(4-methyl-1H-pyrazol-1-yl)thiophene-2-carbaldehyde consists of a thiophene ring fused with a pyrazole moiety, and an aldehyde functional group. The presence of these functional groups imparts distinct chemical and physical properties to the molecule, making it an attractive candidate for a wide range of applications.

In medicinal chemistry, 5-(4-methyl-1H-pyrazol-1-yl)thiophene-2-carbaldehyde has been explored for its potential as a lead compound in drug discovery. Recent studies have highlighted its ability to modulate various biological targets, including enzymes and receptors. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific kinases, which are key enzymes involved in cellular signaling pathways. This property makes it a valuable starting point for the development of novel therapeutic agents.

Beyond its medicinal applications, 5-(4-methyl-1H-pyrazol-1-yl)thiophene-2-carbaldehyde has also found use in materials science. The thiophene ring is known for its excellent electronic properties, making it a popular choice for the synthesis of conductive polymers and organic semiconductors. When combined with the pyrazole moiety and the aldehyde group, this compound can serve as a building block for the creation of advanced materials with tailored electronic and optical properties. Recent advancements in organic electronics have shown that compounds like 5-(4-methyl-1H-pyrazol-1-yl)thiophene-2-carbaldehyde can be used to develop more efficient and cost-effective organic photovoltaic cells and light-emitting diodes (LEDs).

The synthesis of 5-(4-methyl-1H-pyrazol-1-yl)thiophene-2-carbaldehyde typically involves multi-step processes that ensure high yields and purity. Common synthetic routes include the coupling of thiophene derivatives with pyrazole moieties followed by aldehyde formation. Advances in catalytic methods have significantly improved the efficiency and selectivity of these reactions, making large-scale production more feasible.

In terms of safety and handling, it is important to note that while 5-(4-methyl-1H-pyrazol-1-yl)thiophene-2-carbaldehyde is not classified as a hazardous material, proper precautions should be taken during its handling and storage to ensure workplace safety. This includes using appropriate personal protective equipment (PPE) and following standard laboratory protocols.

The future prospects for 5-(4-methyl-1H-pyrazol-1-yl)thiophene-2-carbaldehyde are promising. Ongoing research is focused on optimizing its properties for specific applications and exploring new derivatives with enhanced functionalities. For example, recent studies have investigated the use of this compound in combination with other functional groups to create hybrid materials with improved performance in electronic devices.

In conclusion, 5-(4-methyl-1H-pyrazol-1-y)thiophene-2-carbaldehyde (CAS No. 1567009-03-3) is a multifaceted compound with significant potential in both medicinal chemistry and materials science. Its unique chemical structure and versatile properties make it an exciting area of research, with ongoing developments expected to lead to new breakthroughs in drug discovery and advanced materials.

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